molecular formula C66H105N21O28S2 B14450233 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-64-0

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Cat. No.: B14450233
CAS No.: 77368-64-0
M. Wt: 1704.8 g/mol
InChI Key: QCXCCDYJPYDVBP-UHFFFAOYSA-N
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Description

Tallysomycin S6a copper complex is a derivative of the tallysomycin family, which belongs to the bleomycin group of antitumor antibiotics. These compounds are known for their potent antitumor and antimicrobial activities. Tallysomycin S6a copper complex is particularly notable for its enhanced stability and efficacy due to the incorporation of copper ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin S6a copper complex involves the fermentation of Streptoalloteichus hindustanus, followed by the incorporation of copper ions. The fermentation process includes the addition of specific diamines to the medium, resulting in the formation of various tallysomycin derivatives . The copper complex is then formed by reacting the tallysomycin derivative with a copper chloride solution, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of tallysomycin S6a copper complex follows a similar fermentation process but on a larger scale. The fermentation broth is processed to isolate the tallysomycin derivatives, which are then reacted with copper ions to form the desired complex. The final product is purified and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions: Tallysomycin S6a copper complex undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified tallysomycin derivatives with altered biological activities .

Mechanism of Action

The mechanism of action of tallysomycin S6a copper complex involves the generation of reactive oxygen species (ROS) through redox reactions facilitated by the copper ions. These ROS cause oxidative damage to cellular components, leading to cell death. The complex also interacts with DNA, causing strand breaks and inhibiting replication . The molecular targets include cellular membranes, proteins, and nucleic acids .

Properties

CAS No.

77368-64-0

Molecular Formula

C66H105N21O28S2

Molecular Weight

1704.8 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C66H105N21O28S2/c1-23-40(84-55(86-53(23)71)29(14-36(69)93)78-16-28(68)54(72)103)57(105)85-42(50(30-17-75-22-79-30)112-65-52(46(99)43(96)34(18-89)111-65)113-64-48(101)51(114-66(73)108)44(97)35(19-90)110-64)59(107)80-24(2)33(92)15-38(95)83-41(25(3)91)58(106)87-60(115-63-47(100)45(98)39(70)26(4)109-63)49(102)62-82-32(21-117-62)61-81-31(20-116-61)56(104)77-9-5-7-27(67)13-37(94)76-10-6-8-74-11-12-88/h17,20-22,24-29,33-35,39,41-52,60,63-65,74,78,88-92,96-102H,5-16,18-19,67-68,70H2,1-4H3,(H2,69,93)(H2,72,103)(H2,73,108)(H,75,79)(H,76,94)(H,77,104)(H,80,107)(H,83,95)(H,85,105)(H,87,106)(H2,71,84,86)

InChI Key

QCXCCDYJPYDVBP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCO)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

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